molecular formula C20H18F5N5O B10950638 5-methyl-7-(pentafluoroethyl)-N-[4-(pyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-methyl-7-(pentafluoroethyl)-N-[4-(pyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10950638
M. Wt: 439.4 g/mol
InChI Key: FFBYRBLYCHBXII-UHFFFAOYSA-N
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Description

5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-N-[4-(1-PYRROLIDINYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-N-[4-(1-PYRROLIDINYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. The synthetic route may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pentafluoroethyl Group: This step often involves the use of pentafluoroethylating agents under controlled conditions.

    Attachment of the Pyrrolidinylphenyl Group: This step may involve coupling reactions using reagents like palladium catalysts.

    Final Functionalization: The carboxamide group is introduced through amidation reactions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-N-[4-(1-PYRROLIDINYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-N-[4-(1-PYRROLIDINYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-N-[4-(1-PYRROLIDINYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-N-[4-(1-PYRROLIDINYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H18F5N5O

Molecular Weight

439.4 g/mol

IUPAC Name

5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-N-(4-pyrrolidin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H18F5N5O/c1-12-10-16(19(21,22)20(23,24)25)30-17(26-12)11-15(28-30)18(31)27-13-4-6-14(7-5-13)29-8-2-3-9-29/h4-7,10-11H,2-3,8-9H2,1H3,(H,27,31)

InChI Key

FFBYRBLYCHBXII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(C(F)(F)F)(F)F)C(=O)NC3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

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